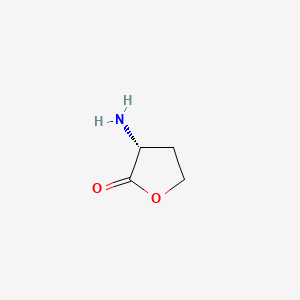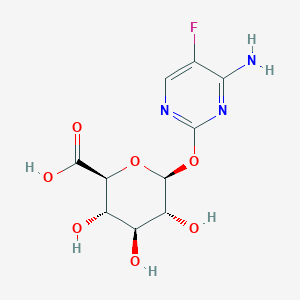![molecular formula (CH3)3COO[13C][13C]H2[13C]H(15NH-FMOC)[13C]OOH B602428 L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester CAS No. 387867-74-5](/img/new.no-structure.jpg)
L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester is a labeled derivative of L-Aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester involves several steps:
Isotope Labeling: The starting material, L-Aspartic acid, is labeled with carbon-13 and nitrogen-15 isotopes.
Protection of Functional Groups: The amino group is protected using the 9-fluorenylmethoxycarbonyl (FMOC) group, and the carboxyl group is protected using the tert-butyl ester group.
Coupling Reactions: The protected L-Aspartic acid is then subjected to coupling reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes:
Automated Synthesis: Automated peptide synthesizers are used to carry out the coupling reactions efficiently.
Purification: The synthesized compound is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the FMOC and tert-butyl ester protecting groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the experimental conditions.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used for FMOC deprotection, while trifluoroacetic acid (TFA) is used for tert-butyl ester deprotection.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) are used for peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include deprotected L-Aspartic acid derivatives and peptide conjugates .
Scientific Research Applications
L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester has several scientific research applications:
NMR Spectroscopy: The isotopic labeling allows for detailed structural and dynamic studies of proteins and peptides.
Mass Spectrometry: The compound is used as a standard in quantitative MS-based experiments.
Proteomics: It is used in the study of protein-protein interactions and protein folding.
Biomolecular Research: The compound aids in understanding the metabolic pathways and mechanisms of action of various biomolecules
Mechanism of Action
The mechanism of action of L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester involves its incorporation into peptides and proteins. The labeled isotopes allow for the tracking and analysis of these biomolecules in various biological systems. The compound interacts with specific molecular targets and pathways, providing insights into protein structure and function .
Comparison with Similar Compounds
Similar Compounds
L-Aspartic acid-13C4,15N: A simpler labeled derivative without the FMOC and tert-butyl ester protecting groups.
L-Glutamic acid-13C5,15N: Another labeled amino acid used in similar research applications.
L-Alanine-13C3,15N: A labeled amino acid with different structural properties
Uniqueness
L-Aspartic acid-13C4,15N-N-FMOC, beta-O-tert-butyl ester is unique due to its dual protection with FMOC and tert-butyl ester groups, which makes it particularly useful in peptide synthesis and structural studies. The isotopic labeling further enhances its utility in NMR and MS experiments .
Properties
CAS No. |
387867-74-5 |
|---|---|
Molecular Formula |
(CH3)3COO[13C][13C]H2[13C]H(15NH-FMOC)[13C]OOH |
Molecular Weight |
416.41 |
Purity |
98% by HPLC; 98% atom 13C, 98% atom 15N |
Related CAS |
71989-14-5 (unlabelled) |
tag |
Ester-protected Amino Acids (Labelled) | Fmoc-protected Amino Acids (Labelled) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



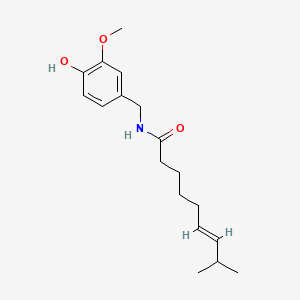
![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)
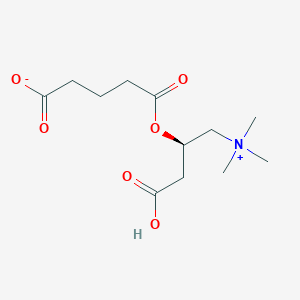

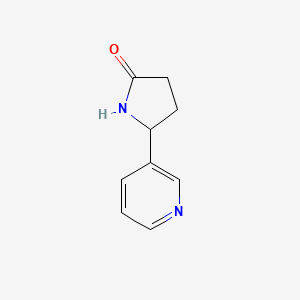
![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)

